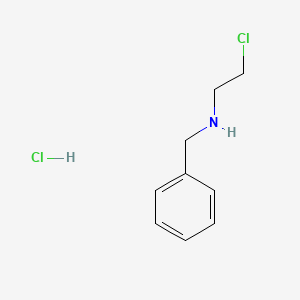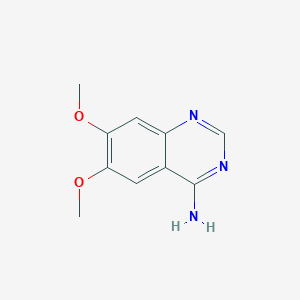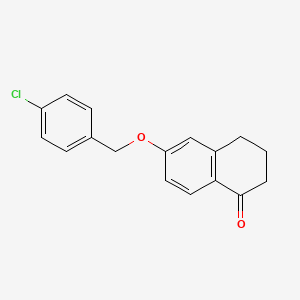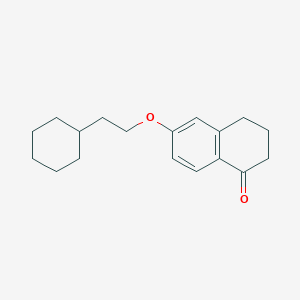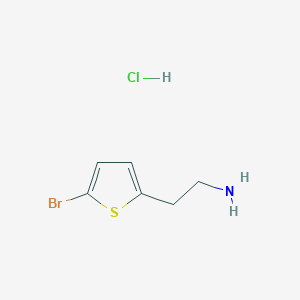
2-(5-Bromothiophen-2-yl)ethanamine hydrochloride
Vue d'ensemble
Description
2-(5-Bromothiophen-2-yl)ethanamine hydrochloride (2-BTEH) is a synthetic compound with a wide range of applications in scientific research. It is a brominated thiophene derivative and has been used as a model compound in various biological studies. It has been used in in-vitro and in-vivo studies to investigate its pharmacological and biochemical effects.
Applications De Recherche Scientifique
Material Science
The compound’s utility in material science stems from its ability to act as a precursor in the synthesis of complex molecules. Its reactivity with various agents can lead to the development of new materials with desired properties such as increased strength or chemical resistance .
Chemical Synthesis
As a reagent, this compound is used in chemical synthesis to introduce the thiophene moiety into larger molecules. This can be particularly useful in creating compounds with specific electronic or photophysical properties .
Analytical Chemistry
In analytical chemistry, 2-(5-Bromothiophen-2-yl)ethanamine hydrochloride can be used as a standard or reference compound in various spectroscopic methods, including NMR , HPLC , LC-MS , and UPLC . This aids in the identification and quantification of substances in complex mixtures .
Dye-Sensitized Solar Cells
This compound has potential applications in the development of dye-sensitized solar cells (DSSCs). Its role in the synthesis of dyes for DSSCs could lead to more efficient and cost-effective solar energy conversion .
Halogen Bonding Studies
The presence of a bromine atom makes 2-(5-Bromothiophen-2-yl)ethanamine hydrochloride a candidate for studying halogen bonding interactions. This is significant in the design of molecular assemblies and understanding intermolecular forces .
Propriétés
IUPAC Name |
2-(5-bromothiophen-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS.ClH/c7-6-2-1-5(9-6)3-4-8;/h1-2H,3-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZYURSUTNERFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00520859 | |
| Record name | 2-(5-Bromothiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00520859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromothiophen-2-yl)ethanamine hydrochloride | |
CAS RN |
86423-47-4 | |
| Record name | 2-(5-Bromothiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00520859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86423-47-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


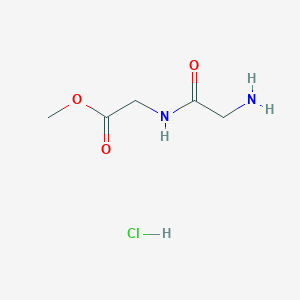
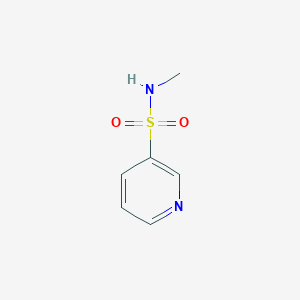
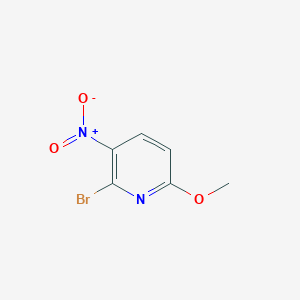

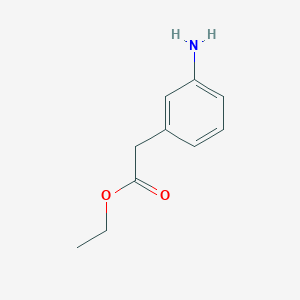
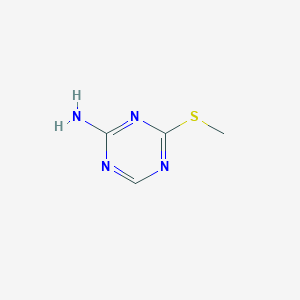
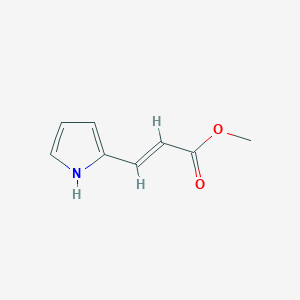
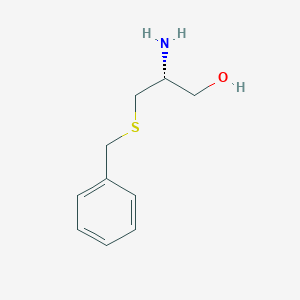
![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1338737.png)
